Product packaging for N-Chloro-p-benzoquinoneimine(Cat. No.:CAS No. 637-61-6)

N-Chloro-p-benzoquinoneimine

Cat. No.: B147447
CAS No.: 637-61-6
M. Wt: 141.55 g/mol
InChI Key: ITUYMTWJWYTELW-UHFFFAOYSA-N
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Description

Contextualization within Quinone Imine Chemistry

Quinone imines, the class of compounds to which N-Chloro-p-benzoquinoneimine belongs, are characterized by a quinone backbone with a nitrogen atom double-bonded to the ring. ontosight.ai These compounds are recognized for their involvement in various biological processes and are investigated for their potential applications in medicine due to their electron-deficient nature and capacity for redox reactions. ontosight.ai Research has demonstrated that quinone imines can exhibit cytotoxic activities, with their mechanism of action often linked to the generation of reactive oxygen species (ROS) and interference with cellular redox pathways. ontosight.ai

N-substituted 1,4-quinoneimines have been studied for a wide spectrum of biological activities and are also known for their stabilizing properties as antioxidants. researchgate.net The synthesis of quinone imines can be challenging, often requiring an electron-withdrawing group on the nitrogen atom to prevent decomposition. rsc.org this compound, with its N-chloro substituent, fits within this context as a reactive yet synthetically valuable member of the quinone imine family.

Theoretical Foundations and General Reactivity

The structure of this compound consists of a planar, unsaturated six-membered ring. ontosight.ai The presence of the electronegative chlorine atom attached to the nitrogen atom creates a polarized N-Cl bond, making the compound a potent oxidizing agent. This polarization facilitates the release of chlorine, influencing its reactivity in both aqueous and non-aqueous media.

The general reactivity of this compound includes several key transformation types. It readily undergoes substitution reactions where the chlorine atom is replaced by various nucleophiles. For instance, it reacts with thiols to form N-arylthio-1,4-benzoquinone imines. acs.orgbiointerfaceresearch.com It is also used as a reagent for phenols, giving a characteristic blue color in alkaline solutions.

Furthermore, this compound is implicated in environmental and water treatment chemistry. It can be formed during the chlorination of water containing certain pollutants, such as para-substituted phenols or the antibacterial agent sulfamethoxazole (B1682508). researchgate.netnih.gov In the case of sulfamethoxazole, its reaction with excess free chlorine can lead to the rupture of the sulfonamide moiety, yielding this compound as one of the products. nih.gov Similarly, the reaction of 2,4,6-trichlorophenol (B30397) with chloramines can produce 2,6-dichloro-1,4-benzoquinone-4-(N-chloro) imine. researchgate.net

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₄ClNO ontosight.ainih.gov
Molecular Weight 141.56 g/mol nih.govechemi.com
IUPAC Name 4-chloroiminocyclohexa-2,5-dien-1-one nih.gov
Melting Point 85 °C echemi.comchemdad.com
Appearance Light yellow to brown powder/crystals chemdad.com
Solubility Soluble in alcohol, ether, chloroform, benzene (B151609) chemdad.com

| CAS Registry Number | 637-61-6 ontosight.ainih.gov |

Significance in Contemporary Organic Synthesis

The significance of this compound in modern organic synthesis stems from its utility as both a reactive intermediate and a building block for more complex molecules. ontosight.ai Its role as an oxidizing agent is fundamental to its application. For example, methods have been developed for the synthesis of quinone imines from hydroxyphenylamines using hypochlorite (B82951) as an oxidizing agent, highlighting the importance of oxidation in this chemical class. google.com

In synthetic transformations, this compound serves as a precursor for various functionalized quinone imines. The reaction with thiols to create N-arylthio-1,4-benzoquinone imines is a prime example, leading to compounds that have been investigated for pesticidal activity. biointerfaceresearch.com It is also a starting material in the synthesis of indophenol (B113434). chemdad.com

The compound's reactivity extends to cycloaddition reactions, a powerful tool in organic synthesis for constructing cyclic systems. While research has been conducted on the Diels-Alder reactions of other p-benzoquinone derivatives, the potential of this compound as a dienophile remains an area of interest for creating diverse molecular architectures. psu.edursc.org The ability to generate this and related N-substituted quinone imines from readily available anilides and phenols further enhances its synthetic utility. rsc.org

Table 2: Synonyms for this compound

Synonym
Benzoquinone chlorimine nih.govechemi.com
N-Chloro-p-quinone imine nih.gov
Quinone chlorimide (B1606774) ontosight.aiechemi.com
p-Benzoquinone-N-chloroimide nih.gov
4-(Chloroimino)-2,5-cyclohexadien-1-one echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClNO B147447 N-Chloro-p-benzoquinoneimine CAS No. 637-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloroiminocyclohexa-2,5-dien-1-one
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InChI

InChI=1S/C6H4ClNO/c7-8-5-1-3-6(9)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ITUYMTWJWYTELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=NCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6060925
Record name 2,5-Cyclohexadien-1-one, 4-(chloroimino)-
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Molecular Weight

141.55 g/mol
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CAS No.

637-61-6
Record name Benzoquinone chlorimine
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Record name 2,5-Cyclohexadien-1-one, 4-(chloroimino)-
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Record name Quinone chlorimide
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Record name 2,5-Cyclohexadien-1-one, 4-(chloroimino)-
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Record name 2,5-Cyclohexadien-1-one, 4-(chloroimino)-
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Record name p-Quinone-4-chloroimide
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Synthesis Methodologies for N Chloro P Benzoquinoneimine

Established Synthetic Routes

The traditional synthesis of N-Chloro-p-benzoquinoneimine relies on fundamental organic reactions, including direct chlorination and the halogenation of suitable precursor molecules.

Direct Chlorination of p-Benzoquinone in Basic Media

The direct chlorination of p-benzoquinone in basic media is not a commonly employed method for the synthesis of this compound. Reactions involving p-benzoquinone and chlorinating agents often lead to the chlorination of the quinone ring itself, rather than the formation of an N-chloro imine. For instance, the reaction of phenol (B47542) with chlorine is known to produce 2,6-dichloro-1,4-benzoquinone (B104592) (2,6-DCBQ) nih.gov. The inherent reactivity of the p-benzoquinone ring makes it susceptible to electrophilic addition and substitution reactions with chlorine.

Halogenation of Precursor Compounds

A more direct and effective approach to synthesizing this compound involves the N-chlorination of a suitable precursor, such as p-benzoquinone imine. This method leverages established N-chlorination techniques commonly used for amides, carbamates, and lactams organic-chemistry.org. A variety of chlorinating agents can be employed for this transformation.

Common N-Chlorinating Agents:

ReagentDescription
Calcium Hypochlorite (B82951) An inexpensive and stable reagent that can be used for the N-chlorination of various substrates, often on a solid support like moist alumina (B75360) organic-chemistry.org.
Sodium Hypochlorite A readily available oxidizing agent that can be used for N-chlorination, as demonstrated in the synthesis of N-chloro-benzoquinone di-imine derivatives from aromatic amines rsc.org.
Poly(N,N'-dichloro-N-ethylbenzene-1,3-disulfonamide) (PCBS) A polymeric N-chlorinating agent organic-chemistry.org.
N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide (TCBDA) Another effective N-chlorinating reagent organic-chemistry.org.

The general reaction involves the treatment of p-benzoquinone imine with the chlorinating agent in a suitable solvent system. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and selectivity for the N-chloro product.

Formation as a Product of Aromatic Amine Chlorination Mechanisms

This compound can be formed as an intermediate or product in the chlorination of certain aromatic amines. The oxidation of aromatic amines with hypochlorite is a key reaction in this context. For example, the oxidation of pentafluoroaniline with aqueous sodium hypochlorite under phase-transfer conditions yields an N-chloro-N'-(pentafluorophenyl)-2,3,5,6-tetrafluorobenzo-1,4-quinone di-imine rsc.org. This suggests that the chlorination of simpler aromatic amines, such as p-aminophenol or aniline (B41778) derivatives, could proceed through an this compound intermediate.

The proposed mechanism involves the initial N-chlorination of the aromatic amine, followed by oxidation and rearrangement to form the quinone imine structure. The stability and isolability of the this compound product depend on the specific reaction conditions and the nature of the starting aromatic amine.

Advanced Synthetic Strategies and Modified Procedures

Ongoing research in organic synthesis is focused on developing more efficient, selective, and environmentally benign methods for the preparation of complex molecules, including this compound.

Investigation of Biocatalytic Approaches for Related Quinone Imines

Biocatalysis has emerged as a powerful tool in organic synthesis. While specific biocatalytic methods for the synthesis of this compound are not yet established, research into the enzymatic synthesis of related quinone imines provides a promising avenue for future development. For instance, the synthesis of ortho-quinone imines has been achieved using biocatalytic methods. These approaches could potentially be adapted for the synthesis of p-quinone imines and their N-chloro derivatives. The use of enzymes could offer advantages in terms of selectivity and milder reaction conditions.

Development of Controlled Functionalization Techniques

The development of controlled functionalization techniques offers a more sophisticated approach to the synthesis of this compound. These methods aim to introduce the N-chloro functionality with high precision and under mild conditions. An example of a relevant controlled functionalization is the unexpected nucleophilic chlorination of quinone monoketals mediated by N,N'-dimethylhydrazine dihydrochloride, which leads to the formation of ortho-chlorophenols researchgate.net. While this specific reaction produces a different isomer, the underlying principles of controlled halogenation could be adapted for the targeted N-chlorination of p-benzoquinone imine precursors.

Another area of interest is the use of novel halogenating systems. For example, the combination of phthaloyl peroxide with halide salts has been shown to be effective for Hofmann-Löffler-Freytag-type reactions to produce N-chloroamides organic-chemistry.org. Such systems could potentially be applied to the synthesis of this compound, offering a controlled and efficient route to this reactive compound.

Regio- and Stereoselective Synthesis Considerations for this compound

The synthesis of this compound necessitates careful control over reaction conditions to achieve the desired regioselectivity and to account for potential stereochemical outcomes. While the parent molecule itself is achiral, considerations of selectivity are paramount, particularly when dealing with substituted precursors or the potential for undesired side reactions.

Regioselectivity: N- vs. C-Chlorination

A primary challenge in the synthesis of this compound is achieving selective chlorination on the nitrogen atom versus the benzoquinone ring. The precursor, p-aminophenol, and its corresponding imine are electron-rich aromatic systems, making them susceptible to electrophilic aromatic substitution (SEAr) on the ring, in addition to the desired N-chlorination.

The chlorination of N-acyl derivatives of p-aminophenols can result in either N-acyl-2,3,6-trichloro-4-aminophenols or N-acyl-2,3,5,6-tetrachloro-1,4-benzoquinone imines, depending on the solvent, temperature, and molar ratio of the reactants. researchgate.net This illustrates the inherent competition between chlorination at the nitrogen and the carbon atoms of the ring.

Studies on the chlorination of aminophenols in aqueous solutions have shown the formation of various chlorinated by-products, highlighting the complexity of controlling the reaction's regioselectivity. researchgate.netnih.gov The use of specific catalysts can influence the position of chlorination on the aromatic ring of phenols and anilines. For instance, a Lewis basic selenoether catalyst has been shown to be highly efficient for the ortho-selective electrophilic chlorination of phenols and unprotected anilines. nsf.gov While these studies focus on the precursors, they underscore the importance of catalyst and reagent choice in directing the chlorination to the desired atomic site.

The choice of chlorinating agent is also critical. N-Chlorosuccinimide (NCS) is a common reagent used for chlorinations and functions as a source of "Cl+". wikipedia.org Its reactivity with electron-rich aromatic compounds necessitates careful optimization of reaction conditions to favor N-chlorination over C-chlorination.

Table 1: Factors Influencing Regioselectivity in the Chlorination of p-Aminophenol Derivatives

FactorObservationPotential Outcome
Solvent The polarity and coordinating ability of the solvent can influence the reactivity of the chlorinating agent and the substrate.Can favor either N-chlorination or C-chlorination. researchgate.net
Temperature Reaction temperature can affect the rate of competing reaction pathways.Higher temperatures may lead to less selective chlorination. researchgate.net
Molar Ratio The stoichiometry of the chlorinating agent to the substrate can determine the extent of chlorination.Excess chlorinating agent may lead to multiple chlorinations on the ring. researchgate.net
Catalyst The presence and nature of a catalyst can direct the chlorination to a specific position.Lewis basic catalysts can promote ortho-chlorination of the ring in precursors. nsf.gov

Stereoselective Synthesis Considerations

For the parent this compound, which lacks any chiral centers, stereoselectivity is not a consideration. However, the nitrogen atom in N-chloro compounds can be a stereocenter if the molecule as a whole is chiral. The barrier to inversion at a nitrogen atom is influenced by several factors, including the presence of electronegative substituents and its inclusion in a strained ring system. stereoelectronics.org

In certain N-chloro compounds, such as N-chloroaziridines, the nitrogen atom is configurationally stable at room temperature due to a high inversion barrier. stereoelectronics.org Similarly, studies on N-chloroacetyl derivatives of diarylpiperidin-4-ones have explored the preferred conformations and stereodynamics, indicating that the stereochemistry around the nitrogen is a significant aspect of their structure. researchgate.net

Should the synthesis of a chiral derivative of this compound be undertaken, for example, by introducing a chiral substituent on the benzoquinone ring, the potential for diastereomers would arise due to the stereogenic nature of the N-chloro group. In such cases, diastereoselective synthesis would become a critical consideration, likely influenced by the steric and electronic properties of the existing chiral center.

Reactivity and Mechanistic Studies of N Chloro P Benzoquinoneimine

Intrinsic Electrophilic Character and Electronic Influences

The electrophilicity of NCBQ is fundamental to its chemical behavior. The electron-withdrawing properties of the carbonyl group and the imine group, compounded by the electronegative chlorine atom, render the quinoid ring electron-deficient and thus highly susceptible to attack by nucleophiles.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.com It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). youtube.compku.edu.cn

In the context of N-Chloro-p-benzoquinoneimine, the properties of its LUMO are critical in determining its electrophilicity. youtube.com The energy of the LUMO indicates the molecule's ability to accept electron density from a reacting nucleophile. youtube.com A lower LUMO energy signifies a stronger electrophile. The distribution of the LUMO across the molecule can predict the most likely sites for nucleophilic attack. For quinone-like structures, the LUMO is typically localized on the carbon-carbon double bonds and the carbon-oxygen/carbon-nitrogen double bonds, making these positions electrophilic.

The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity. researchgate.net A small HOMO-LUMO gap is associated with high chemical reactivity and low kinetic stability. researchgate.net Computational studies using Density Functional Theory (DFT) can calculate these orbital energies and provide quantitative insights into the molecule's reactivity profile. researchgate.netresearchgate.net

Table 1: Key Concepts of FMO Theory in Reactivity

FMO Concept Description Implication for this compound
HOMO Highest Occupied Molecular Orbital; determines the nucleophilicity of a molecule. youtube.com The HOMO of a reacting nucleophile will interact with the LUMO of NCBQ.
LUMO Lowest Unoccupied Molecular Orbital; determines the electrophilicity of a molecule. youtube.com The low-energy LUMO of NCBQ makes it a potent electrophile, accepting electrons from nucleophiles.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and greater ease of reaction. researchgate.net |

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It relates reaction rates (k) and equilibrium constants (K) for series of reactions involving substituted benzene (B151609) derivatives. wikipedia.org The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

Here, k₀ or K₀ is the constant for the unsubstituted reference reaction (e.g., with a hydrogen atom), while k or K is the constant for a reaction with a specific substituent. wikipedia.org

Substituent Constant (σ): This parameter depends only on the specific substituent and its position (meta or para) on the aromatic ring. It quantifies the electronic effect (both inductive and resonance) of the substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. libretexts.orguark.edu

Reaction Constant (ρ): This parameter, also known as the sensitivity constant, depends on the type of reaction but not on the substituent used. wikipedia.org Its value indicates the susceptibility of the reaction to the electronic effects of substituents. wikipedia.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. wikipedia.org

A negative ρ value signifies that the reaction is favored by electron-donating groups, indicating a buildup of positive charge (or loss of negative charge) in the transition state.

For reactions involving this compound and its derivatives, Hammett correlations can be used to understand how different substituents on the quinoid ring influence its electrophilicity and reaction rates with nucleophiles. The electronic effect of substituents in the quinoid ring is known to be a crucial factor in determining the reactivity of N-substituted 1,4-benzoquinone (B44022) imines. researchgate.netresearchgate.net For instance, introducing electron-withdrawing groups onto the ring would be expected to increase the electrophilicity of the molecule, leading to faster rates of nucleophilic addition, which would be reflected in a positive ρ value for the reaction.

Table 2: Interpretation of Hammett Equation Parameters

Parameter Description Interpretation in the Context of NCBQ Reactivity
σ (Substituent Constant) Measures the electronic effect of a substituent. Positive σ values for substituents on the ring enhance the electrophilic character of NCBQ.

| ρ (Reaction Constant) | Measures the sensitivity of a reaction to substituent effects. wikipedia.org | A positive ρ for a nucleophilic addition to NCBQ would confirm that the reaction is facilitated by electron-withdrawing substituents that stabilize a negatively charged transition state. |

Nucleophilic Addition Reactions

The electron-deficient nature of the this compound ring system makes it a prime target for a variety of nucleophiles. These reactions can proceed via different mechanisms, including nucleophilic substitution of the chlorine atom or Michael-type addition to the quinoid ring. researchgate.net

This compound readily reacts with thiol-containing compounds. Depending on the reaction conditions and the structure of the reactants, these reactions can yield different products. researchgate.net One major pathway is the nucleophilic substitution of the chlorine atom to form N-(Arylsulfanyl)-1,4-benzoquinone imines. researchgate.net Another possibility is the Michael-type 1,4-addition of the thiol to the quinone imine system, which is a common reaction for related compounds like N-acetyl-p-benzoquinone imine (NAPQI). nih.govmdpi.com

Studies on the related compound N-acetyl-2,6-dimethyl-p-benzoquinone imine have shown that it reacts with ethanethiol (B150549) to form a tetrahedral adduct resulting from addition to the imine carbon, specifically 3',5'-dimethyl-2'-(ethylthio)-4'-hydroxyacetanilide. nih.gov The reaction of quinone imines with thiols like glutathione (B108866) (GSH) can also lead to the formation of labile ipso adducts, where the thiol attacks the carbon atom already bearing a substituent. nih.gov These reactions are significant as they can lead to the formation of various thioether products. nih.gov

Table 3: Products of Thiol-Mediated Reactions with Quinone Imines

Quinone Imine Reactant Thiol Reactant Product Type/Description Reference
N-Chloro-1,4-benzoquinone imines Arenethiols N-(Arylsulfanyl)-1,4-benzoquinone imines (via chlorine substitution) researchgate.net
N-acetyl-2,6-dimethyl-p-benzoquinone imine Ethanethiol Tetrahedral adduct at the imine carbon nih.gov

Amines, acting as nucleophiles, can react with this compound, primarily leading to the substitution of the chlorine atom. The reaction involves the nucleophilic attack of the amine on the electrophilic nitrogen atom (or potentially the ring carbons), displacing the chloride ion. The reaction of various N-substituted 1,4-quinones with amines is a known method for synthesizing amino-substituted quinone derivatives. bohrium.com

For example, studies on N-phenyl-1,4-benzoquinone imine show it reacts with amines like 1,3-dimethyl butylamine. google.com The general mechanism for the reaction of primary amines with imines involves nucleophilic addition followed by elimination to form a new imine derivative. libretexts.org In the case of NCBQ, the reaction with a primary or secondary amine would likely yield a substituted N-amino-p-benzoquinoneimine or related products, depending on the stability of the initial adduct.

Oxygen-containing nucleophiles such as water and alcohols can also react with this compound and its analogues, although they are generally weaker nucleophiles than thiols or amines.

The reaction of N-acetyl-2,6-dimethyl-p-benzoquinone imine with water results in the formation of 2,6-dimethyl-p-benzoquinone, indicating that water attacks the imine carbon, leading to hydrolysis and replacement of the N-acetyl group with an oxygen atom. nih.gov The same study showed that ethanol (B145695) adds to the imine carbon to form a stable tetrahedral adduct. nih.gov The use of ethanol-water mixtures as solvents for reactions involving NCBQ suggests its reactivity towards these nucleophiles. Furthermore, the transformation of acetaminophen (B1664979) during chlorination can produce toxic quinoidal products, highlighting the reactivity of such structures in aqueous environments. researchgate.net

Table 4: Products of Reactions with Oxygen-Containing Nucleophiles

Quinone Imine Reactant Nucleophile Product Reference
N-acetyl-2,6-dimethyl-p-benzoquinone imine Water 2,6-Dimethyl-p-benzoquinone nih.gov

Cycloaddition Reactions

The electron-deficient nature of the this compound backbone makes it a versatile component in cycloaddition reactions. It can function as either an electron-poor dienophile or a reactive 4π component in various pericyclic reactions, leading to the formation of diverse carbo- and heterocyclic structures. mdpi.com

The Inverse Electron Demand Diels-Alder (IEDDA) reaction involves the cycloaddition of an electron-poor diene with an electron-rich dienophile. researchgate.net This is the reverse of the typical Diels-Alder reaction. organic-chemistry.org The this compound molecule, with its conjugated system containing two electronegative atoms (N and O) and an electron-withdrawing N-Cl group, is a prime candidate to act as the electron-poor 4π component. In this role, it would react readily with electron-rich alkenes such as enamines, enol ethers, and ynamines. researchgate.net

The reaction mechanism involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile with the Lowest Unoccupied Molecular Orbital (LUMO) of the this compound. organic-chemistry.org This interaction leads to the formation of a six-membered heterocyclic ring. These reactions are valuable for creating highly substituted and functionalized heteroaromatic systems under mild conditions. academie-sciences.fr While specific examples detailing this compound in IEDDA reactions are not extensively documented, its reactivity can be inferred from related systems like 1,2,4-triazines, which are also used to synthesize nitrogen-containing heterocycles via this pathway. science.gov The utility of IEDDA reactions has been significantly expanded for applications in bioconjugation and the total synthesis of natural products. academie-sciences.frrsc.org

Table 1: Expected Reactivity of this compound in IEDDA Reactions

Dienophile TypeExpected Product ClassDriving Factor
EnamineDihydropyridine derivativeHigh electrophilicity of quinoneimine
Enol EtherDihydro-oxazine derivativeFavorable HOMO-LUMO energy gap
YnamineAromatic pyridine (B92270) derivativeSpontaneous aromatization after cycloaddition
Thioenol EtherDihydro-thiazine derivativeNucleophilicity of the dienophile

This table is based on the general principles of IEDDA reactions as applied to electron-deficient aza-dienes. researchgate.netorganic-chemistry.org

Domino, or cascade, reactions involving quinone imines are powerful tools for the efficient construction of complex nitrogen-containing heterocycles from simple precursors. nih.gov These reactions often involve a sequence of steps, such as a cycloaddition followed by an annulation (ring-forming) process. Quinone imines can participate as C-N, C-C-N, or 1,4-diazadiene units in these transformations. ontosight.ai

Given its high electrophilicity, this compound is an excellent candidate for initiating such domino sequences. It can act as a potent electrophile in [3+2] or [4+2] cycloadditions. For instance, in a reaction with a suitable three-atom component, it could undergo a [3+2] cycloaddition to form five-membered spirocyclic or fused ring systems. ontosight.ai Similarly, its reaction with electron-rich dienes in a formal [4+2] cycloaddition can lead to bridged polycyclic structures. researchgate.net The initial cycloadducts are often intermediates that can undergo further intramolecular reactions to yield complex scaffolds, such as benzimidazoles or other fused heterocycles. researchgate.net

Beyond the well-known [4+2] Diels-Alder pathway, this compound is expected to participate in other cycloaddition reactions. The reactivity patterns of related quinone systems and activated imines suggest potential involvement in [2+2], [3+2], and other formal cycloadditions.

[2+2] Cycloaddition: Reactions of N-sulfonyl ynamides with enones have been shown to undergo [2+2] cycloadditions catalyzed by copper salts. organic-chemistry.org The electrophilic C=C bond in this compound could potentially react with electron-rich alkynes or allenes to form four-membered cyclobutane (B1203170) rings, which are precursors to other functionalities.

[3+2] Cycloaddition: 1,3-Dipolar cycloadditions are a common method for synthesizing five-membered heterocycles. rsc.org this compound can act as the dipolarophile, reacting with 1,3-dipoles like azomethine ylides, nitrones, or nitrile oxides. nih.govscience.gov The high electrophilicity of the quinone imine would facilitate this reaction, leading to the formation of isoxazoline (B3343090) or pyrazoline-fused ring systems, depending on the dipole used. nih.gov

Redox Chemistry and Electron Transfer Properties

The redox behavior of quinones and their imine analogues is central to their function in both chemistry and biology. nist.gov They can accept electrons and protons in a stepwise or concerted manner, participating in a variety of electron transfer processes. nist.govnih.gov The presence of the N-chloro group significantly enhances the oxidant capabilities of the p-benzoquinoneimine core.

This compound is a potent electron acceptor. The addition of a single electron results in the formation of a radical anion. The potential at which this occurs (the 1 e⁻ reduction potential) is a key measure of its oxidizing strength. nist.gov For comparison, halogenation of p-benzoquinones dramatically increases their 1 e⁻ reduction potential. For example, the potential of chloranil (B122849) is over 500 mV higher than that of unsubstituted benzoquinone. nist.gov A similar, if not greater, effect is anticipated for this compound due to the combined electron-withdrawing effects of the imine nitrogen and the chlorine atom.

This high reduction potential facilitates single-electron transfer (SET) from suitable electron donors. Such SET processes are the initial step in many organic reactions and are fundamental to the role of quinones as oxidants. The stability and subsequent reactivity of the resulting this compound radical anion are subjects of mechanistic investigation. The reduction potentials for one-electron couples are crucial for predicting the feasibility and direction of free-radical reactions. osti.gov

Table 2: Representative One-Electron Reduction Potentials of Quinones in Water

CompoundE(Q/Q•−) (V vs. NHE)
1,4-Benzoquinone-0.046
Plastoquinone-0.154
Ubiquinone-0.163
Menaquinone-0.260
Duroquinone-0.320

Data sourced from calculated values for various quinones in aqueous solution. The potential for this compound is expected to be significantly more positive.

Electron-deficient quinones are known to form charge-transfer (CT) complexes with electron-rich partners, such as hydroquinones or their derivatives. science.govnih.gov These complexes are characterized by an electronic interaction where the hydroquinone (B1673460) acts as the electron donor and the quinone acts as the acceptor. This compound, being a very strong electron acceptor, is expected to form stable CT complexes.

The formation of such a complex with a hydroquinone would involve the π-systems of both molecules. This association can be a precursor to a full electron transfer, particularly upon photoexcitation. nih.gov The interaction within a quinone-hydroquinone system, often mediated by proton-coupled electron transfer (PCET), is fundamental to the antioxidant activity of polyphenols and the function of quinones in biological electron transport chains. researchgate.net The reduced form of this compound is a chloro-aminophenol derivative, which could itself act as the donor in a complex with an unreacted molecule of the quinone imine, leading to self-quenching or decomposition pathways.

Kinetic and Thermodynamic Aspects of Reactions

The reactions involving this compound are governed by a delicate interplay of kinetic and thermodynamic factors. The compound's inherent reactivity stems from the electrophilic nature of the quinone system and the presence of a reactive N-Cl bond.

Reaction Rate Determination and Rate-Controlling Steps

The kinetics of reactions involving this compound and related p-benzoquinone imines have been the subject of detailed mechanistic studies. These investigations reveal that the reaction rates are typically first-order with respect to both the quinone imine and the substrate.

One of the well-studied reactions is the Gibbs reaction, which uses N-chlorobenzoquinone imines to detect phenols in a basic aqueous medium. acs.org Mechanistic studies conclude that the reaction can proceed through several distinct pathways. A key pathway involves a single electron transfer (SET) from the phenolate (B1203915) anion to the N-chloroimine, generating an N-chloroimine radical anion. acs.org For less reactive substrates, this radical anion can initiate a chain reaction. In this chain reaction, the rate-determining step is the bimolecular substitution of the chlorine atom on the N-chloroimine radical anion by the phenolate anion. acs.org This mechanism is classified as an SRN2 (substitution, radical-nucleophilic, bimolecular) reaction. acs.org

In other contexts, such as the coupling of p-benzoquinone monoimines with m-aminophenols, the rate-controlling step is the electrophilic attack of the quinone imine (or its protonated form) on the carbon atom of the m-aminophenolate ion. rsc.org

The reaction of N,N′-diphenyl-1,4-benzoquinone diimine, a related compound, with thiophenol demonstrates that the reaction order can be dependent on the solvent. In chlorobenzene (B131634), the reaction order with respect to the quinone diimine is 1.5, whereas in n-propanol, it decreases to 1.2. researchgate.net This suggests a complex mechanism that can shift based on the reaction environment.

Table 1: Kinetic Data for Reactions Involving Benzoquinone Imines

ReactantsProduct(s)Solvent/ConditionsRate Law/Rate ConstantsRate-Determining Step
N-chlorobenzoquinone imine + Phenol (B47542) (Gibbs Reaction)Indophenol (B113434) dyeAqueous basic mediumSRN2 Chain ReactionBimolecular substitution of Cl on the radical anion by phenolate anion. acs.org
p-Benzoquinone monoimines + m-Aminophenols2-AminoindophenolNot specifiedNot specifiedElectrophilic attack of the imine on the aminophenolate ion. rsc.org
Sulfamethoxazole (B1682508) (SMX) + Free Chlorine (excess)This compound, 3-amino-5-methylisoxazole, SO₄²⁻Buffered reagent water, pH 7, 25°CSecond-order: k = 1.1 x 10³ M⁻¹s⁻¹ (neutral SMX), k = 2.4 x 10³ M⁻¹s⁻¹ (anionic SMX)Attack of free chlorine on the SMX aniline-nitrogen. nih.govacs.org
N,N′-Diphenyl-1,4-benzoquinone diimine + ThiophenolAdductsn-PropanolOrder wrt thiophenol: 1.0; Order wrt quinone diimine: 1.2Complex; involves both radical chain and heterolytic pathways. researchgate.net
N,N′-Diphenyl-1,4-benzoquinone diimine + ThiophenolAdductsChlorobenzeneOrder wrt thiophenol: 1.0; Order wrt quinone diimine: 1.5Radical chain mechanism. researchgate.net

This table presents kinetic data from studies on this compound and closely related compounds to illustrate general principles of reactivity.

Influence of Solvent and pH on Reaction Pathways

The pathways and rates of reactions involving this compound are highly susceptible to changes in the solvent and pH of the medium. These factors can alter the stability of reactants, intermediates, and transition states, thereby dictating the predominant reaction mechanism.

Influence of Solvent

The choice of solvent can dramatically alter reaction rates and even the nature of the reaction mechanism. In reactions of N,N′-diphenyl-1,4-benzoquinone diimine with thiophenol, switching the solvent from chlorobenzene to the more polar, protic solvent n-propanol increases the reaction rate by an order of magnitude. researchgate.net This is attributed to the stabilization of polar transition states. Furthermore, the mechanism shifts from a purely radical chain reaction in chlorobenzene to a mixed mechanism involving both radical and heterolytic (non-chain) pathways in n-propanol. researchgate.net

Polar protic solvents like water and alcohols are particularly effective at stabilizing ionic intermediates, such as the carbocations or radical anions that can form during reactions of quinone imines. libretexts.org This stabilization can lower the activation energy for pathways involving these intermediates, such as SN1-type or SRN2 mechanisms. libretexts.orglibretexts.org For instance, in the Michael addition of thiols to p-quinones, water has been shown to significantly accelerate the reaction compared to organic solvents by activating both the quinone and the thiol. researchgate.net Conversely, polar aprotic solvents may favor SN2-type reactions by enhancing the reactivity of the nucleophile without overly solvating it. libretexts.org

Influence of pH

The pH of the reaction medium exerts a strong influence on the reactivity of this compound and its substrates. The protonation state of both the quinone imine and the reacting nucleophile can change with pH, leading to different reactive species and, consequently, different reaction rates and pathways.

For example, the formation of this compound from the chlorination of sulfamethoxazole is pH-dependent. The second-order rate constant for the reaction of free chlorine with the anionic species of sulfamethoxazole (2.4 x 10³ M⁻¹s⁻¹) is more than double that of the neutral species (1.1 x 10³ M⁻¹s⁻¹). nih.govacs.org

In the oxidation of diphenylamine (B1679370) to N-phenyl-p-benzoquinoneimine (a related imine), the kinetics are simple and acid-independent at pH > 4. researchgate.net However, in strongly acidic media (pH < 2.5), the product becomes unstable and decomposes, and the reaction rate becomes dependent on the acid concentration. This is explained by a change in the rate-determining step related to the protonation state of a reaction intermediate. researchgate.net Similarly, in the Gibbs reaction, one of the possible pathways for indophenol formation from N-chlorobenzoquinone imine is pH-dependent, occurring via the formation of benzoquinone imine through the elimination of a halide and hydrogen abstraction. acs.org

Table 2: Summary of Solvent and pH Effects on Benzoquinone Imine Reactions

FactorEffectExample ReactionMechanism/Reason
Solvent
Increasing Polarity (e.g., Chlorobenzene to n-Propanol)Increases reaction rate by an order of magnitude. researchgate.netN,N′-Diphenyl-1,4-benzoquinone diimine + ThiophenolStabilization of polar transition state; shifts mechanism from purely radical to mixed radical/heterolytic. researchgate.net
Polar Protic (e.g., Water, Alcohols)Can accelerate SN1-type reactions. libretexts.orgGeneral SN1 ReactionsStabilization of ionic intermediates (e.g., carbocations, radical anions). libretexts.org
AqueousCan significantly accelerate addition reactions. researchgate.netMichael addition of thiols to p-quinonesDual role in activating both quinone and thiol. researchgate.net
pH
Increasing pH (from neutral)Increases degradation rate. researchgate.netChlorination of Acetaminophen (forms related quinone imines)Acetaminophen is most reactive at pH 9.0 and least at pH 6.0. researchgate.net
Decreasing pH (into acidic range)Can change the rate-determining step and introduce product instability. researchgate.netOxidation of DiphenylamineProtonation of reaction intermediate changes the reaction pathway. researchgate.net
pH vs. Reactant pKaRate depends on the concentration of the more reactive species (e.g., anionic vs. neutral). nih.govacs.orgChlorination of SulfamethoxazoleThe anionic species of sulfamethoxazole is more reactive towards chlorine than the neutral species. nih.govacs.org

Applications of N Chloro P Benzoquinoneimine in Organic Synthesis

Role as a Versatile Synthetic Intermediate

N-Chloro-p-benzoquinoneimine serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. ontosight.ai Its utility stems from the reactivity of the N-Cl bond and the quinone system, which can undergo several types of transformations, including nucleophilic substitution and addition reactions. cymitquimica.com The compound's structure allows for the introduction of the quinone imine moiety into various molecular frameworks, a common feature in biologically active molecules. The electron-withdrawing properties of the chlorine atom and the quinone ring render the molecule highly electrophilic, facilitating reactions with a wide range of nucleophiles. cymitquimica.com This reactivity has been harnessed to create a library of derivatives with potential applications in medicinal and materials chemistry.

Strategic Building Block for Complex Molecular Architectures

The unique reactivity of this compound and related quinone imines makes them strategic building blocks for constructing complex molecular architectures. Quinone imines are recognized as versatile starting materials for synthesizing natural products and complex benzofused heterocycles. rsc.org For instance, derivatives like N-phenylsulfonyl-1,4-benzoquinoneimine participate in Lewis acid-directed cyclocondensation reactions to form intricate systems such as oxygenated tetrahydrocarbolines, which are core structures in many alkaloids and pharmacologically active compounds. acs.org The ability to act as a dienophile or a Michael acceptor allows for its incorporation into polycyclic systems through carefully designed reaction cascades. While its high reactivity can sometimes lead to decomposition, particularly in reactions like Diels-Alder with cyclopentadiene, its role as a precursor for more stable intermediates is crucial for multi-step syntheses. uni-due.de

Construction of Heterocyclic Systems

Heterocyclic compounds are of paramount importance in chemistry, forming the core of numerous pharmaceuticals and natural products. nih.govd-nb.info this compound and its derivatives are valuable precursors for both nitrogen- and oxygen-containing heterocycles.

Nitrogen heterocycles are fundamental scaffolds in medicinal chemistry. mdpi.com Quinone imines are widely used in their synthesis. rsc.org The reaction of N-acyl-1,4-benzoquinone imines with nucleophiles like sodium azide (B81097) proceeds in a regioselective 1,4-addition pattern to yield 1-(3-azido-4-hydroxyphenyl)-3-arylureas, introducing a nitrogen-containing functional group that can be further cyclized. researchgate.net While direct cyclization examples with this compound are specific, the principles derived from related N-substituted quinone imines are applicable. These compounds can react with various nitrogen nucleophiles, leading to the formation of diverse heterocyclic rings. For example, reactions analogous to those used for synthesizing fused pyrroloheterocycles or phenanthridines could potentially be adapted for this compound. thieme-connect.deorganic-chemistry.org

Table 1: Examples of Reactions for Nitrogen Heterocycle Synthesis using Quinone Imine Precursors Data based on reactions of related N-acyl-1,4-benzoquinone imines which demonstrate the reactivity pattern.

Reactant 1Reactant 2ConditionsProduct TypeReference
N-Arylcarbamoyl-1,4-benzoquinone imineSodium AzideN/A1,4-addition product (Azido-phenylurea) researchgate.net
N-Arylsulfonyl-1,4-benzoquinone imineArenesulfinic AcidsVariesAddition products (1,6-, 6,1-, or 6,3-) researchgate.net

Synthesis of Oxygen-Containing Heterocycles

Benzo-fused oxygen heterocycles are key structural units in many biologically active compounds. nih.gov The synthesis of these structures often relies on the cyclization of phenol (B47542) derivatives. nih.gov Quinone imines offer an alternative pathway. In a notable example, a related compound, 2-methoxy-4-(N-phenylsulfonyl)-1,4-benzoquinoneimine, reacts with piperidone enol ethers in the presence of a Lewis acid (BF₃·OEt₂) to produce benzofurans. acs.org This type of cyclocondensation highlights the potential of the quinone imine scaffold to serve as an electrophilic partner in the construction of oxygen-containing rings. The reaction involves the formation of a C-O and a C-C bond, efficiently building the heterocyclic system onto the quinone framework.

Table 2: Lewis Acid-Directed Synthesis of Oxygen Heterocycles Data from a study on a related N-phenylsulfonyl-1,4-benzoquinoneimine derivative.

Quinone Imine DerivativeReactantLewis Acid PromoterHeterocyclic ProductReference
2-Methoxy-4-(N-phenylsulfonyl)-1,4-benzoquinoneiminePiperidone enol etherBF₃·OEt₂Benzofuran acs.org
2-Methoxy-4-(N-phenylsulfonyl)-1,4-benzoquinoneiminePiperidone enol etherTiCl₄:Ti(OiPr)₄Tetrahydrocarboline acs.org

Regioselective and Chemoselective Functionalization Reactions

Regioselectivity in chemical reactions is crucial for the efficient synthesis of target molecules, minimizing the formation of unwanted isomers. organic-chemistry.orgmdpi.com this compound's structure offers several reactive sites, but under controlled conditions, it can react with high regioselectivity. Research on N-arylcarbamoyl-1,4-benzoquinone imines shows that their reaction with sodium azide is completely regioselective, following a 1,4-addition pattern. researchgate.net This selectivity is dictated by the electronic effects of the substituents on the quinoid ring. researchgate.net Such predictable reactivity is highly valuable for introducing specific functional groups at desired positions.

N-haloimides, such as N-chlorosuccinimide, are common halogenating agents in organic synthesis. nih.gov The reactivity is attributed to the polarized N-X bond, where the halogen atom is electrophilic. This compound shares this feature, with a reactive N-Cl bond that can serve as a source of electrophilic chlorine. Halogen bonding, the noncovalent interaction between an electrophilic halogen and a Lewis base, can facilitate the transfer of the halogen atom. nih.gov

While this compound is primarily used for the functionalities of its quinone ring, its N-Cl group can participate in halogenation reactions. Furthermore, interactions between N-chlorosuccinimide and bromide or iodide ions are known to result in halogen exchange, forming the corresponding N-bromo- or N-iodosuccinimide in situ. nih.gov A similar process could be envisioned for this compound, potentially allowing it to act as a precursor for a brominating or iodinating agent in the presence of appropriate halide salts.

Formation of Carbon-Phosphorus and Carbon-Sulfur Bonds

This compound and its derivatives serve as reactive intermediates in the formation of carbon-phosphorus (C-P) and carbon-sulfur (C-S) bonds, valuable transformations for creating diverse organophosphorus and organosulfur compounds. wikipedia.orgwikipedia.org The reactivity of the this compound scaffold is central to these applications. The polarized N-Cl bond and the electrophilic nature of the quinoid ring system facilitate reactions with various nucleophiles, including those based on phosphorus and sulfur.

Carbon-Phosphorus Bond Formation: The synthesis of organophosphorus compounds is a significant area of organic chemistry, with applications ranging from pharmaceuticals to materials science. wikipedia.orgchimia.ch While direct examples involving this compound are not extensively documented in readily available literature, the reactivity of closely related analogs provides a strong basis for its potential utility. For instance, derivatives like 2,6-dibromo-N-chloro-p-benzoquinoneimine are noted for their use in the synthesis of organophosphorus compounds. chemicalbook.com The general strategy involves the reaction of a phosphorus nucleophile, such as a phosphine (B1218219) or phosphite, with the electrophilic quinoneimine system. This can proceed through mechanisms like the Michaelis–Arbuzov reaction or other cross-coupling protocols, ultimately establishing a new C-P bond. wikipedia.org The reaction of C^N cyclometalated Au(III) complexes with phosphines to form C-P bonds through reductive elimination further illustrates a modern approach to such bond formations, suggesting a potential avenue for reactions involving this compound. d-nb.info

Carbon-Sulfur Bond Formation: The construction of C-S bonds is fundamental to the synthesis of numerous biologically active molecules and functional materials. rsc.org N-phenylquinoneimine, a structurally similar azaquinone, undergoes efficient reaction with sodium arenesulfinates in acetic acid to yield the corresponding sulfone derivatives. ncl.ac.uk This reaction proceeds via the addition of the sulfinate nucleophile to the quinoid ring. ncl.ac.uk Given its similar electrophilic character, this compound is expected to react in a comparable manner with sulfur nucleophiles like thiols and sulfinates. The reaction likely involves the nucleophilic attack of the sulfur species on one of the electrophilic carbon centers of the quinoneimine ring, leading to the formation of a new C-S bond. rsc.orgnih.gov Transition-metal catalysis, often employing rhodium, has also emerged as a powerful method for synthesizing organosulfur compounds from disulfides, showcasing another potential pathway where a reactive species like this compound could be integrated. nih.gov

Aromatic Functionalization and Amination Strategies

The electrophilic nature of the this compound ring system makes it a suitable substrate for various aromatic functionalization and amination reactions. These strategies allow for the introduction of new carbon and nitrogen substituents, significantly increasing molecular diversity.

Aromatic Functionalization: The quinoneimine scaffold can act as an electrophile in reactions analogous to the aza-Friedel–Crafts reaction, where it reacts with electron-rich aromatic or heteroaromatic compounds. nih.gov This allows for the direct formation of a carbon-carbon bond between the quinoneimine core and the aromatic nucleophile. nih.gov Furthermore, the chloro-substituent on the nitrogen atom and the potential for halogenation on the quinoid ring offer handles for subsequent metal-catalyzed cross-coupling reactions. ncl.ac.uk Studies on the related N-phenyl-1,4-benzoquinone imine (azaquinone) have shown that halogenation of the quinoid ring enables a range of cross-coupling reactions, including Suzuki and Stille reactions, to introduce new aryl or alkyl groups. ncl.ac.uk Although the 3-chloroazaquinone was found to be unreactive, the 3-bromoazaquinone derivative successfully participated in these transformations, highlighting the importance of the specific halogen. ncl.ac.uk This serves as a powerful precedent for the potential of this compound and its further halogenated derivatives in complex molecule synthesis.

Amination Strategies: this compound is an effective agent for amination reactions. Direct amination can be achieved through strategies like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. ncl.ac.uk Research on azaquinones demonstrated that this method yields the corresponding amino product in good yields (29–79%). ncl.ac.uk This approach allows for the introduction of a variety of primary and secondary amines onto the quinoid scaffold. Additionally, the inherent N-Cl bond suggests its potential use as an aminating agent itself, where it could transfer the "N-p-benzoquinoneimine" moiety to a suitable nucleophile. Anodic oxidation can also be used to generate electrophilic benzoquinone imine derivatives in situ, which then react with enamines in stereo-selective α-arylation reactions, demonstrating an advanced strategy for C-C bond formation and functionalization. nih.gov

Utilization as a Chemical Reagent in Analytical Methods

This compound and its halogenated derivatives, such as 2,6-dichloroquinone-4-chloroimide (B1671506) and 2,6-dibromo-N-chloro-p-benzoquinoneimine (Gibbs reagent), are valuable chromogenic reagents in analytical chemistry, particularly for the spectrophotometric determination of a wide range of compounds. rjptonline.org50megs.com Their utility stems from their ability to undergo highly specific coupling reactions with certain classes of analytes to produce intensely colored products.

The primary application of these reagents is in the detection and quantification of phenols and aromatic amines. rjptonline.org50megs.comresearchgate.net The underlying mechanism involves a coupling reaction where the imide portion of the reagent reacts with the analyte at a nucleophilic site, typically the position para to the hydroxyl or amino group. rjptonline.orgresearchgate.net This condensation reaction proceeds with the elimination of a molecule of hydrogen chloride (HCl), forming a colored indophenol (B113434) dye. researchgate.net The intensity of the color produced is directly proportional to the concentration of the analyte, which can then be quantified by measuring its absorbance at a characteristic maximum wavelength using a spectrophotometer. researchgate.net

These reagents are employed for the analysis of various substances, including:

Phenolic compounds: Detecting phenols in various matrices. rjptonline.org50megs.com

Antioxidants: Identifying and quantifying antioxidant compounds that often possess phenolic structures. rjptonline.org50megs.com

Pharmaceuticals: Determining the concentration of drugs containing phenolic or primary aromatic amine groups, such as methyldopa (B1676449) and captopril. rjptonline.orgresearchgate.net

Amines: Detecting primary and secondary aliphatic and aromatic amines. rjptonline.org50megs.com

Herbicides: Quantifying phenoxyacetic acid herbicides. 50megs.com

The table below summarizes the analytical applications of this compound and its derivatives.

Reagent ClassAnalyte TypeReaction PrincipleApplication ExampleReference(s)
N-Halo-p-benzoquinoneiminesPhenolsCoupling reaction to form colored indophenol dyes.Detection of phenolic contaminants. rjptonline.org50megs.comresearchgate.net
(e.g., Gibbs Reagent)Aromatic AminesCondensation with elimination of HCl to form colored products.Quantification of sulfa drugs. rjptonline.org
PharmaceuticalsReaction with active functional groups (phenolic, amine).Determination of methyldopa and captopril. researchgate.net
AntioxidantsReaction with phenolic moiety.Detection of antioxidants in samples. rjptonline.org50megs.com

Computational and Theoretical Investigations of N Chloro P Benzoquinoneimine

Electronic Structure Elucidation

The electronic structure of a molecule dictates its physical and chemical properties. For N-Chloro-p-benzoquinoneimine, various computational methods have been employed to elucidate its electronic characteristics.

Photoelectron spectroscopy, in conjunction with quantum chemical calculations, is a powerful tool for probing the electronic structure of molecules. While direct photoelectron spectroscopy studies specifically on this compound are not extensively documented in the provided results, related studies on similar compounds like chloro-substituted phenylnitrene anions offer valuable insights. purdue.edu These studies help in understanding the effects of chloro-substitution on the electronic states of aromatic imines.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have been used to investigate the electronic properties of related quinone systems. oup.comresearchgate.net For instance, calculations on tetrachloro-p-benzoquinone have been performed to determine its electron affinity, providing a theoretical basis for its electron-accepting capabilities. researchgate.net Similar computational approaches can be applied to this compound to predict its electronic behavior. The molecular formula for this compound is C₆H₄ClNO. ontosight.ainih.gov

The analysis of charge density distributions and molecular orbitals provides a visual and quantitative picture of the electronic landscape of a molecule. Quantum chemical calculations can map the electron density surface, revealing regions susceptible to electrophilic or nucleophilic attack. researchgate.net For instance, studies on the related N-phenylquinoneimine have utilized Fukui functions, derived from DFT, to predict the most electrophilic and nucleophilic sites on the molecule. ncl.ac.uk

The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and spectral properties. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and the energy required for electronic transitions. nih.gov For this compound, the lone pair electrons on the nitrogen atom are considered to be a significant factor in determining the anisotropy effects observed in its NMR spectra, which is related to the electronic environment around the imino group. cdnsciencepub.comcdnsciencepub.com

Reaction Mechanism Prediction and Pathway Analysis

Computational methods are instrumental in predicting reaction mechanisms and analyzing potential reaction pathways, providing details that are often difficult to obtain experimentally.

Density Functional Theory (DFT) is a widely used computational method for studying the energetics of chemical reactions. researchgate.net It allows for the calculation of the energies of reactants, products, and transition states, thereby providing the activation energy and reaction enthalpy. For example, DFT has been employed to study the biotransformation of paracetamol, which involves the formation of the related N-acetyl-p-benzoquinone imine (NAPQI). researchgate.netacs.org These studies have elucidated the kinetic favorability of different reaction pathways, such as hydrogen abstraction versus oxygen addition. acs.org Similar DFT calculations on this compound can predict the energetics of its reactions, such as its interaction with nucleophiles.

Kinetic studies on the reaction between N,N'-diphenyl-1,4-benzoquinone diimine and thiophenol have shown that the reaction can proceed through both radical and heterolytic pathways, with the solvent playing a crucial role in the reaction rate. researchgate.net DFT calculations can be used to model these different pathways and rationalize the experimental observations.

Identifying and characterizing the transition state is a key step in understanding a reaction mechanism. Computational methods can locate the geometry of the transition state on the potential energy surface. jussieu.fruni-muenchen.de Once the transition state is found, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it connects the reactants and products. jussieu.fruni-muenchen.denih.gov The IRC represents the minimum energy path along the reaction coordinate. uni-muenchen.denih.gov

IRC calculations have been applied to various chemical reactions to verify the nature of the transition state and to understand the reaction pathway in detail. uni-muenchen.demissouri.eduresearchgate.net For reactions involving this compound, IRC computations would be invaluable for mapping out the precise trajectory of atomic movements during a chemical transformation, such as its hydrolysis or reactions with other molecules.

Studies on Intermolecular Interactions and Spectroscopic Anisotropy

The interaction of a molecule with its environment and its response to spectroscopic probes are governed by its structure and electronic properties.

Studies on N,2,6-trichloro-p-benzoquinone imine have revealed the presence of C-H···base hydrogen bonds when dissolved in basic solvents, which was confirmed by both NMR and infrared spectroscopy. cdnsciencepub.comcdnsciencepub.com The anisotropy effect of the chloroimino group in this compound was found to be similar to that of the hydroxyimino group in oximes, suggesting that the lone pair electrons of the nitrogen atom are the primary cause of this effect. cdnsciencepub.comcdnsciencepub.com This spectroscopic anisotropy leads to different chemical shifts for protons on the syn and anti sides of the imino group. cdnsciencepub.com

Table of Predicted Collision Cross Sections for this compound uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺142.00542122.4
[M+Na]⁺163.98736132.0
[M-H]⁻139.99086127.7
[M+NH₄]⁺159.03196145.4
[M+K]⁺179.96130129.3
[M+H-H₂O]⁺123.99540117.9
[M+HCOO]⁻185.99634145.1
[M+CH₃COO]⁻200.01199174.6
[M+Na-2H]⁻161.97281130.9
[M]⁺140.99759123.2
[M]⁻140.99869123.2

This table presents predicted collision cross section (CCS) values for different adducts of this compound, calculated using CCSbase. uni.lu

Investigation of Hydrogen Bonding Interactions (e.g., C-H...Base hydrogen bond)

Theoretical and experimental studies have provided evidence for the formation of hydrogen bonds where a C-H group acts as the donor, a concept that has gained significant traction in recent decades. mdpi.com In the context of this compound and its derivatives, the potential for C-H···Base hydrogen bonding has been explored. For instance, in a study of N,2,6-trichloro-p-benzoquinone imine, a downfield shift in the nuclear magnetic resonance (NMR) signal of the C-H proton was observed when using solvents that can act as a base. cdnsciencepub.com This shift is interpreted as evidence for a C-H···base hydrogen bond. cdnsciencepub.com The formation of this type of hydrogen bond is also supported by infrared (IR) spectroscopy, which shows a shift in the C-H stretching frequency to a lower wave number. cdnsciencepub.com

The strength and nature of these C-H···π hydrogen bonds are influenced by the electronic properties of both the C-H group and the π-system. rsc.org The proton-donating capability of the C-H group is a key factor, with more polarized C-H bonds forming stronger interactions. rsc.org Computational methods, such as Atoms in Molecules (AIM) analyses, have been instrumental in confirming the hydrogen bond nature of these interactions. rsc.org These weak interactions can play a significant role in determining the conformation of molecules and influencing their behavior in different chemical environments. mdpi.comrsc.org

Analysis of Anisotropy Effects on Spectroscopic Signatures

The anisotropic electronic environment of the chloroimino group (=NCl) in this compound and its derivatives significantly influences their spectroscopic properties, particularly their nuclear magnetic resonance (NMR) spectra. A study on N,2,6-trichloro-p-benzoquinone imine revealed that the anisotropy effect of the chloroimino group is comparable in extent to that of a hydroxyimino group (=NOH). cdnsciencepub.com This was established by comparing the NMR spectra of the chloroimino compound with those of structurally similar oximes. cdnsciencepub.com

This anisotropic effect leads to different chemical shifts for protons located in different spatial orientations relative to the chloroimino group (i.e., syn and anti protons). cdnsciencepub.com By observing the downfield shifts of these proton signals in basic solvents due to C-H···base hydrogen bonding, a definitive assignment of the signals can be made. cdnsciencepub.com The proton signal that experiences a larger downfield shift is assigned to the anti proton, which is on the opposite side of the ring from the chlorine atom, while the signal with the smaller shift is assigned to the syn proton. cdnsciencepub.com This understanding of anisotropy is crucial for accurate structural elucidation and for interpreting the spectroscopic data of related compounds. cdnsciencepub.comoup.com

Development of Quantitative Structure-Reactivity Relationships (QSAR for chemical reactivity)

Quantitative Structure-Reactivity Relationships (QSAR) are computational models that aim to predict the chemical reactivity of compounds based on their molecular structure. For this compound and related compounds, QSAR models can be developed to predict their reactivity in various chemical transformations, such as reactions with nucleophiles or their behavior in oxidative water treatment processes. researchgate.netresearchgate.net

The development of these models often involves calculating a set of molecular descriptors that quantify different aspects of the molecule's structure and electronic properties. These descriptors can include:

Global descriptors: such as the energy of the highest occupied molecular orbital (E), the energy of the lowest unoccupied molecular orbital (E), electrophilicity index, and chemical hardness. researchgate.netnih.gov

Local descriptors: such as Fukui functions and multiphilic descriptors, which identify the most reactive sites within a molecule. nih.gov

These descriptors are then correlated with experimentally determined reactivity data, such as reaction rate constants, to build the QSAR model. For example, the reactivity of substituted p-benzoquinones with thiols has been correlated with their electrophilicity, providing a model to predict their potential for covalent binding to cellular targets. researchgate.net Similarly, QSAR approaches have been applied to predict the rate constants for the reaction of organic micropollutants, including compounds structurally related to this compound, with disinfectants like free chlorine. researchgate.net

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor CategoryExample DescriptorsRelevance to Reactivity
Global Electronic Properties E, E, Electrophilicity IndexIndicates the overall electron-donating or accepting ability of the molecule.
Local Reactivity Indices Fukui Functions, Multiphilic DescriptorsIdentifies specific atoms or functional groups most susceptible to nucleophilic or electrophilic attack. nih.gov
Thermodynamic Properties Enthalpy of Formation, Gibbs Free EnergyProvides information on the stability of reactants and products, influencing reaction equilibrium.
Steric Properties Molecular Volume, Surface AreaDescribes the size and shape of the molecule, which can affect its ability to interact with other molecules.

This table provides a generalized overview of descriptor types and is not exhaustive.

Advanced Theoretical Models and Computational Methods

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules like this compound. researchgate.netrush.edulongdom.org These simulations model the movement of atoms over time, providing insights into the flexibility of the molecule and the different shapes it can adopt. rsc.orgmdpi.com By simulating the molecule in different environments, such as in solution, one can understand how intermolecular interactions influence its conformational preferences. rush.edu

For a molecule like this compound, MD simulations can be used to:

Identify the most stable conformations (low-energy states).

Determine the energy barriers between different conformations.

Analyze the dynamics of specific parts of the molecule, such as the rotation around single bonds.

Investigate how the presence of other molecules, like solvents or reactants, affects the conformational equilibrium. rsc.org

The results of MD simulations can be visualized and analyzed to generate free energy landscapes, which map the different conformational substates and the transitions between them. rsc.org This information is crucial for understanding the relationship between the structure, dynamics, and reactivity of this compound.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a computationally efficient way to study chemical reactions and properties of molecules in complex environments, such as in solution or within a protein active site. frontiersin.orgmdpi.comresearchgate.net In this approach, the part of the system where the chemistry of interest occurs (e.g., the this compound molecule and a reacting partner) is treated with a high-level, accurate quantum mechanical (QM) method. frontiersin.orgresearchgate.net The rest of the system, such as the surrounding solvent molecules, is treated with a simpler, classical molecular mechanics (MM) force field. frontiersin.orgmdpi.com

The use of QM/MM methods is particularly valuable for studying:

Reaction mechanisms: By modeling the transition states and intermediates of a reaction, QM/MM simulations can provide detailed insights into the reaction pathway and the factors that influence the reaction rate. frontiersin.orgmdpi.com

Spectroscopic properties: QM/MM can be used to calculate how the environment affects the spectroscopic signatures of a molecule, such as its UV-Vis or NMR spectra. frontiersin.org

Enzyme catalysis: For reactions involving enzymes, QM/MM can model the interactions between the substrate (like a derivative of this compound) and the amino acid residues in the enzyme's active site. researchgate.net

The accuracy of QM/MM simulations depends on the choice of the QM method, the MM force field, and how the interaction between the QM and MM regions is handled. frontiersin.orgmdpi.com These methods have been successfully applied to a wide range of chemical and biological systems, providing insights that would be difficult to obtain from experiments alone. frontiersin.orgresearchgate.net

Future Directions and Emerging Research Avenues for N Chloro P Benzoquinoneimine Chemistry

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and transformation of N-Chloro-p-benzoquinoneimine and related quinone imines are benefiting from the development of advanced catalytic systems. These systems aim to improve reaction efficiency, selectivity, and sustainability.

Transition metal catalysts are a key focus. For instance, iron(III) chloride (FeCl₃) has been shown to accelerate the kinetics of chlorination reactions. Palladium-based catalysts are widely used in C-C bond-forming reactions, such as the Heck-Mizoroki and Suzuki-Miyaura cross-coupling reactions, to create complex derivatives. nih.gov Research is also exploring the use of modified activated carbon catalysts for the oxidation of hydroxydiphenylamines to their corresponding N-phenyl-benzoquinoneimines, offering a pathway that avoids heavy metal catalysts. google.com

Electrocatalysis and photocatalysis are emerging as powerful tools for redox transformations. rsc.orgacs.org Anodic oxidation can be used to generate electrophilic benzoquinone imine derivatives from precursors like p-aminophenols, enabling subsequent C-C bond formation. rsc.org This method offers a high degree of control over the reaction potential.

Furthermore, the development of novel N-heterocyclic carbene (NHC) catalysts has enabled new types of cycloaddition reactions involving quinone imines, leading to the synthesis of complex nitrogen-containing heterocycles. mdpi.com

Table 1: Examples of Catalytic Systems in Quinone Imine Chemistry

Catalyst System Reaction Type Application/Advantage Reference
FeCl₃ Chlorination Accelerates reaction kinetics.
Pd(OAc)₂/Benzimidazolium Salts Heck-Mizoroki & Suzuki-Miyaura Synthesis of complex aryl derivatives under mild conditions. nih.gov
(salen)Mn(III) Complex Asymmetric Cycloaddition In situ oxidation and generation of transient para-quinone monoimines for asymmetric synthesis. mdpi.com
Modified Activated Carbon Oxidation Conversion of hydroxydiphenylamines to N-phenyl-benzoquinoneimines without heavy metals. google.com
Electrocatalysis (Anodic Oxidation) Redox Transformation/C-C Coupling Generates electrophilic benzoquinone imines for further reactions with high control. rsc.org

Exploration of Sustainable and Green Chemistry Methodologies

In line with the 12 principles of green chemistry, significant research is directed towards making the synthesis and application of this compound more environmentally friendly. mdpi.comispe.orgdergipark.org.tr This involves minimizing waste, reducing energy consumption, and using less hazardous substances. ispe.orgdergipark.org.tr

A key strategy is the development of greener synthetic routes. This includes electrochemical methods that avoid the use of chemical oxidants. For example, the electrochemical oxidation of acetaminophen (B1664979) in the presence of nucleophiles provides a facile and environmentally friendly route to its derivatives via an N-acetyl-p-benzoquinone imine intermediate. researchgate.net These methods are often performed in aqueous solutions, reducing the need for volatile organic solvents.

Solvent selection is another critical aspect. ispe.org Research focuses on replacing traditional hazardous solvents with greener alternatives like water or developing solvent-free reaction conditions. ispe.orgbohrium.com Mechanochemical grinding, where reactions are induced by mechanical force rather than by dissolving the reactants, is a promising solvent-free technique that has been applied to the synthesis of related heterocyclic compounds like benzimidazoles. mdpi.combohrium.com

The use of biocatalysts and enzymes is also being explored to achieve high selectivity and efficiency under mild, aqueous conditions, aligning with green chemistry goals. ispe.orgechemi.com These biological methods can significantly reduce the environmental impact of chemical production. echemi.com

Table 2: Green Chemistry Approaches in Quinone Imine Synthesis

Green Chemistry Principle Methodology Example/Benefit Reference(s)
Waste Prevention Electrochemical Synthesis Reagent-less method for synthesizing acetaminophen derivatives, minimizing byproducts. researchgate.net
Safer Solvents Water-based Synthesis Using water as a solvent for synthesizing benzimidazoles, avoiding hazardous organic solvents. bohrium.com
Design for Energy Efficiency Mechanochemical Grinding Solvent-free synthesis of N-substituted amines and benzimidazoles at ambient temperature. mdpi.combohrium.com
Use of Renewable Feedstocks Biocatalysis Application of immobilized enzymes for the development of various chemical products. echemi.com
Atom Economy Catalytic Reactions Metal-catalyzed one-pot reactions for N-heterocycles improve atom economy and prevent waste. mdpi.com

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

Understanding and optimizing chemical reactions require real-time monitoring of reactant consumption and product formation. Advanced spectroscopic techniques are crucial for gaining this insight into the dynamic chemistry of this compound. mt.com In-situ monitoring provides immediate feedback, allowing for rapid process optimization and enhanced reaction understanding. mt.comnih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is particularly powerful for this purpose. mt.commdpi.com These non-invasive techniques can track changes in functional groups in real-time, providing kinetic and mechanistic data without disturbing the reaction. For instance, Attenuated Total Reflectance (ATR)-FTIR probes can be directly inserted into a reactor to monitor the concentration profiles of various species. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, combined with electrochemistry in an in-situ setup (EC-NMR), offers detailed molecular-level information about processes occurring at or near an electrode surface. researchgate.net This technique has been used to study the reduction of 1,4-benzoquinone (B44022) and can be applied to monitor the electrochemical generation and subsequent reactions of this compound. researchgate.net

Fluorescence spectroscopy is another sensitive technique for real-time analysis, especially for tracking the formation of fluorescent products or the consumption of fluorescent reactants. mdpi.com These advanced methods are essential for moving from batch analysis to continuous process monitoring, which is a key goal for modern chemical manufacturing. mt.com

Integration of Machine Learning and AI in Reactivity Prediction and Synthetic Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. ispe.orgrsc.org These computational tools can predict the reactivity of molecules, identify potential reaction products, and suggest optimal synthetic routes, thereby accelerating research and development. neurips.cc

For quinone imines, which are known reactive intermediates, ML models can be trained to predict their formation and reactivity. nih.gov Deep learning approaches have been successfully used to predict the metabolic formation of quinone species with high accuracy, which is crucial for assessing potential toxicity in drug development. nih.gov These models use topological descriptors of atoms and molecules to learn the underlying patterns that govern reactivity. nih.govresearchgate.net

ML algorithms can also predict chemical compatibility and identify unwanted side reactions, which is critical for designing stable formulations and complex systems. rsc.org By training on large datasets of known reactions, these models can generalize to new systems and make reasonable predictions even for reactants and conditions not explicitly covered in the training data. neurips.cc For example, ML models can rank potential orbital interactions to predict the most likely mechanistic steps in a reaction. neurips.cc

Furthermore, generative AI can assist in the design of novel green solvents and catalysts, optimizing reactions for maximum yield and minimal waste. ispe.org This data-driven approach significantly reduces the number of experiments needed, making the discovery process more efficient and sustainable. ispe.orgnih.gov

Table 3: Machine Learning Applications in Quinone Chemistry

AI/ML Application Technique/Model Predicted Outcome Accuracy/Performance Reference
Quinone Formation Prediction Deep Learning Neural Network Identifies molecules likely to form quinone metabolites. 88.2% AUC (molecule level) nih.gov
Quinone-Forming Atom Pair Prediction Deep Learning Neural Network Predicts specific atom pairs that will form a quinone. 97.6% AUC (pair level) nih.gov
General Chemical Reactivity Machine Learning Model Predicts chemical compatibility and side reactions between organic materials. Successfully reproduces experimental results. rsc.org
Reaction Mechanism Prediction Ensemble of Ranking Models Ranks potential mechanistic steps to identify productive reactions. 89.1% top-rank accuracy neurips.cc
Site of Reactivity Prediction XenoSite Algorithm Identifies specific atoms within a molecule that will react with glutathione (B108866). 90.8% accuracy researchgate.net

Design of New this compound Analogs with Tailored Reactivity

The design and synthesis of new analogs of this compound with tailored reactivity is a burgeoning field of research. By systematically modifying the core structure, scientists can fine-tune the electronic and steric properties of the molecule to control its reactivity and biological activity. biointerfaceresearch.comnih.gov

Structure-activity relationship (SAR) studies are fundamental to this process. nih.gov For example, introducing electron-withdrawing or electron-donating groups onto the aromatic ring can significantly alter the electrophilicity of the quinone imine system and, consequently, its reactivity towards nucleophiles. nih.govbiointerfaceresearch.com The synthesis of a series of N-arylthio-1,4-benzoquinone imines showed that introducing a chlorine atom into the arylthio group increased the compound's antimicrobial activity. biointerfaceresearch.com

The development of synthetic analogs is also crucial for creating molecular probes to study biological processes. Irreversible analogs of pharmacologically active compounds can be designed to identify specific protein targets and interaction sites. acs.orgresearchgate.net For example, analogs of bardoxolone (B1667749) methyl were synthesized to react irreversibly with cysteine residues in target proteins, allowing for the stable identification of binding sites. acs.org

This rational design approach, often guided by computational modeling, enables the creation of novel compounds for specific applications, from pharmaceuticals to materials science. nih.govwhiterose.ac.uk The ability to create a diversity of structures, such as N-substituted and ring-substituted analogs, provides a rich chemical space for discovering new functions and applications. nih.govbohrium.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.